Anti-HIV Potency of β-Anomeric Nucleoside Derived from 3-Azido-2,3-dideoxy-D-ribose vs. Non-Azido Congeners
The β-anomer of 2,6-diamino-9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)purine (AzddDAPR), synthesized via the title compound's protected derivative, exhibited an ED₅₀ of 0.3 μM against HIV-1-induced cytopathogenicity in human MT-4 cells. This potency is approximately 10-fold superior to that of the corresponding 2′,3′-dideoxy-2,6-diaminopurine riboside (ddDAPR; lacking the 3′-azido group) and also exceeds the potency of 3′-azido-2′,3′-dideoxyadenosine (AzddAdo) and 3′-azido-2′,3′-dideoxyguanosine (AzddGuo) [1]. In contrast, the α-anomer (3) bearing the identical 3-azido-2,3-dideoxy sugar but in the alpha configuration showed no observable antiviral activity, highlighting the critical stereochemical requirement at the anomeric center [1].
| Evidence Dimension | Anti-HIV-1 cytopathogenicity inhibition (ED₅₀) |
|---|---|
| Target Compound Data | AzddDAPR (β-anomer): ED₅₀ = 0.3 μM |
| Comparator Or Baseline | ddDAPR (non-azido): ED₅₀ ≈ 3 μM; AzddAdo: ED₅₀ ≈ 3 μM; AzddGuo: ED₅₀ ≈ 3 μM; α-anomer of AzddDAPR: no activity |
| Quantified Difference | ~10-fold greater potency than non-azido ddDAPR and other 3′-azido purine nucleosides |
| Conditions | MT-4 human T-cell line; HIV-1-induced cytopathogenicity assay; X-ray crystallography of compound 4 confirmed azido group orientation |
Why This Matters
Procurement of the correct β-anomeric 3-azido-2,3-dideoxy-D-ribose synthon directly determines whether the final nucleoside product will exhibit single-digit or higher micromolar anti-HIV activity, a critical go/no-go criterion in antiviral lead optimization.
- [1] Robins, M. J.; Wilson, J. S.; Madej, D.; Low, N. H.; Wnuk, S. F. Nucleic Acid Related Compounds. 57. Synthesis, X-Ray Crystal Structure, Lipophilic Partition Properties, and Antiretroviral Activities of Anomeric 3′-Azido-2′,3′-dideoxy-2,6-diaminopurine Ribosides. J. Med. Chem. 1989, 32 (8), 1763–1768. View Source
